molecular formula C11H8FNO B1142712 (Z)-5-(fluoromethylene)-4-phenyl-1H-pyrrol-2(5H)-one CAS No. 1212059-23-8

(Z)-5-(fluoromethylene)-4-phenyl-1H-pyrrol-2(5H)-one

Cat. No.: B1142712
CAS No.: 1212059-23-8
M. Wt: 189.19 g/mol
InChI Key: UMRFVGALJMRYMF-UHFFFAOYSA-N
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Description

(Z)-5-(fluoromethylene)-4-phenyl-1H-pyrrol-2(5H)-one is a synthetic organic compound characterized by the presence of a fluoromethylene group attached to a pyrrolone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-5-(fluoromethylene)-4-phenyl-1H-pyrrol-2(5H)-one typically involves the introduction of a fluoromethylene group to a pyrrolone precursor. One common method involves the use of a 1,3-dipolar cycloaddition reaction, where a nitrile oxide is generated in situ and reacts with a suitable dipolarophile to form an isoxazoline intermediate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(Z)-5-(fluoromethylene)-4-phenyl-1H-pyrrol-2(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluoromethylene group, where nucleophiles such as amines or thiols can replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(Z)-5-(fluoromethylene)-4-phenyl-1H-pyrrol-2(5H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of (Z)-5-(fluoromethylene)-4-phenyl-1H-pyrrol-2(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoromethylene group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. This interaction can trigger downstream signaling pathways, resulting in the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

    (E)-5-(fluoromethylene)-4-phenyl-1H-pyrrol-2(5H)-one: The E-isomer of the compound, which may have different chemical and biological properties.

    4-phenyl-1H-pyrrol-2(5H)-one: Lacks the fluoromethylene group, resulting in different reactivity and applications.

    5-(chloromethylene)-4-phenyl-1H-pyrrol-2(5H)-one: Contains a chloromethylene group instead of fluoromethylene, leading to different chemical behavior.

Uniqueness

(Z)-5-(fluoromethylene)-4-phenyl-1H-pyrrol-2(5H)-one is unique due to the presence of the fluoromethylene group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

1212059-23-8

Molecular Formula

C11H8FNO

Molecular Weight

189.19 g/mol

IUPAC Name

5-(fluoromethylidene)-4-phenylpyrrol-2-one

InChI

InChI=1S/C11H8FNO/c12-7-10-9(6-11(14)13-10)8-4-2-1-3-5-8/h1-7H,(H,13,14)

InChI Key

UMRFVGALJMRYMF-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC(=O)NC2=CF

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)NC2=CF

Origin of Product

United States

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